molecular formula C12H10O6S B13844933 4-(4-Methoxybenzoyl)furan-2-sulfonic acid

4-(4-Methoxybenzoyl)furan-2-sulfonic acid

Katalognummer: B13844933
Molekulargewicht: 282.27 g/mol
InChI-Schlüssel: YYQRPGCNTYZGMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxybenzoyl)furan-2-sulfonic acid is an organic compound with the molecular formula C12H10O6S. It is a derivative of furan, a heterocyclic aromatic compound, and contains a methoxybenzoyl group and a sulfonic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzoyl)furan-2-sulfonic acid typically involves the reaction of furan derivatives with methoxybenzoyl chloride and sulfonating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxybenzoyl)furan-2-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, sulfonic acid derivatives, and methoxybenzoyl derivatives. These products can have different chemical and physical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxybenzoyl)furan-2-sulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxybenzoyl)furan-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt signaling pathways involved in inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(4-Methoxybenzoyl)furan-2-sulfonic acid include other furan derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H10O6S

Molekulargewicht

282.27 g/mol

IUPAC-Name

4-(4-methoxybenzoyl)furan-2-sulfonic acid

InChI

InChI=1S/C12H10O6S/c1-17-10-4-2-8(3-5-10)12(13)9-6-11(18-7-9)19(14,15)16/h2-7H,1H3,(H,14,15,16)

InChI-Schlüssel

YYQRPGCNTYZGMF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.